molecular formula C21H27BrN6O5 B2845906 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 536719-04-7

7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2845906
CAS No.: 536719-04-7
M. Wt: 523.388
InChI Key: HOEPTVLXHLWXKX-UHFFFAOYSA-N
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Description

7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27BrN6O5 and its molecular weight is 523.388. The purity is usually 95%.
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Biological Activity

The compound 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, exhibits notable biological activities that warrant detailed exploration. This article reviews its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H27BrN6O5
  • Molecular Weight : 523.39 g/mol
  • IUPAC Name : 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methylpurine-2,6-dione

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Key steps include:

  • Formation of the Bromophenoxy Group : Reaction of 4-bromophenol with epichlorohydrin.
  • Piperazine Derivative Formation : Coupling with piperazine derivatives under basic conditions.
  • Purification : Techniques such as chromatography are employed to isolate the final product.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, influencing signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : Potential binding to DNA could interfere with replication and transcription processes.
  • Cell Cycle Regulation : Studies suggest that it induces cell cycle arrest at the S phase, which is crucial for DNA damage repair mechanisms.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Apoptosis Induction : It has been shown to activate caspases (caspase 3, 8, and 9), leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : Experimental results demonstrate that exposure to this compound results in a substantial percentage of cells arrested in the S phase of the cell cycle, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties:

  • Bacterial and Fungal Inhibition : Similar piperazine derivatives have demonstrated efficacy against various bacterial strains and fungi .

Study on Anticancer Effects

A study published in PubMed Central examined the effects of similar purine derivatives on colon cancer cells. The results showed:

  • Caspase Activation : Compounds similar to our target compound activated caspases significantly more than controls, indicating a robust apoptotic response.
  • DNA Fragmentation : The tested compounds led to increased DNA fragmentation compared to control treatments .

Study on Antimicrobial Effects

In another investigation focused on piperazine derivatives, compounds were evaluated for their antibacterial and antifungal activities. Results indicated that certain modifications in the piperazine structure enhanced antimicrobial efficacy against resistant strains of bacteria .

Data Tables

Biological ActivityObservations
Apoptosis InductionActivation of caspases 3, 8, and 9
Cell Cycle ArrestMajority of cells arrested at S phase
Antimicrobial EfficacyEffective against various bacterial strains

Properties

IUPAC Name

7-[3-(4-bromophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN6O5/c1-25-18-17(19(31)24-21(25)32)28(12-15(30)13-33-16-4-2-14(22)3-5-16)20(23-18)27-8-6-26(7-9-27)10-11-29/h2-5,15,29-30H,6-13H2,1H3,(H,24,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEPTVLXHLWXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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